REACTION_CXSMILES
|
B(O)(O)O.S(=O)(=O)(O)O.[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1.[C:20]1([CH:27]=[CH:26][C:24](O)=[CH:23][CH:22]=1)[OH:21].B(O)(O)O.S(=O)(=O)(O)O>C1(C)C(C)=CC=CC=1.O.C1(C)C=CC=CC=1>[OH:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([O:17][C:24]2[CH:26]=[CH:27][C:20]([OH:21])=[CH:22][CH:23]=2)=[O:16])=[CH:13][CH:12]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
aromatic hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
boric acid sulphuric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O.S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the case of lower-boiling solvents such as toluene, the esterification time is extended until virtually complete water separation
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the well-crystallized crude product
|
Type
|
FILTRATION
|
Details
|
is rapidly filtered off under suction
|
Type
|
WASH
|
Details
|
washed with an inert solvent, preferably xylene or toluene
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
3.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)OC2=CC=C(C=C2)O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |